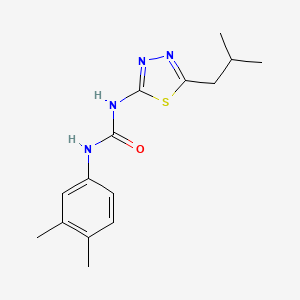amino]ethanol](/img/structure/B5823949.png)
2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is also known as 'Propranolol' and belongs to the class of drugs called beta-blockers. Propranolol is widely used in the treatment of various medical conditions such as hypertension, angina, and arrhythmia.
Wirkmechanismus
The mechanism of action of 2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol involves its ability to block the action of adrenaline and noradrenaline on the beta-adrenergic receptors. This results in a decrease in heart rate, blood pressure, and cardiac output. It also reduces the workload on the heart, which can be beneficial in the treatment of various medical conditions.
Biochemical and Physiological Effects:
2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol has various biochemical and physiological effects on the body. It reduces the release of renin from the kidneys, which decreases the production of angiotensin II. This results in a decrease in blood pressure. It also reduces the secretion of insulin, which can be beneficial in the treatment of diabetes. It has been found to have a positive effect on lipid metabolism, reducing the levels of triglycerides and low-density lipoprotein cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-known mechanism of action and has been extensively studied, making it a reliable and well-established research tool. However, it also has limitations. Its use may be limited to certain medical conditions, and it may not be suitable for all patients. It may also have side effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
For research include the study of its potential use in the treatment of other medical conditions and the development of new formulations and delivery methods.
Synthesemethoden
The synthesis of 2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol involves the reaction between 4-chloro-2-methylphenoxyacetic acid and N,N-dimethylethanolamine. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[[2-(4-chloro-2-methylphenoxy)ethyl](methyl)amino]ethanol has been extensively studied for its potential applications in the treatment of various medical conditions. It has been found to be effective in the treatment of hypertension, angina, and arrhythmia. It has also been studied for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder, and migraine headaches.
Eigenschaften
IUPAC Name |
2-[2-(4-chloro-2-methylphenoxy)ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-10-9-11(13)3-4-12(10)16-8-6-14(2)5-7-15/h3-4,9,15H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBKSSBHWIYNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)




![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)


![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)